4,6-二氯-2-(三氟甲基)嘧啶-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

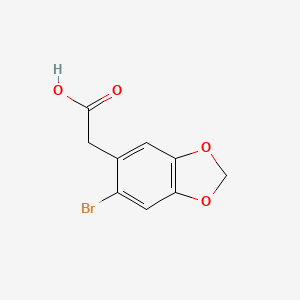

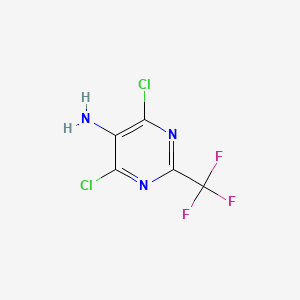

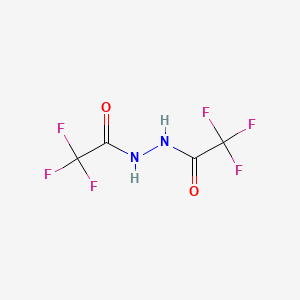

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C5H2Cl2F3N3 and its molecular weight is 231.99 g/mol. The purity is usually 95%.

The exact mass of the compound 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吡喃吡嘧啶合成及应用

4,6-二氯-2-(三氟甲基)嘧啶-5-胺是吡喃吡嘧啶衍生物合成中的重要前体,在制药行业中具有重要意义,因为其生物利用度高且具有广泛的合成应用。这些衍生物的合成涉及多样化的混合催化剂,如有机催化剂、金属催化剂、离子液体催化剂和纳米催化剂。最近的研究强调了混合催化剂对5H-吡喃[2,3-d]嘧啶骨架合成的重要性,吸引研究人员利用这些更广泛的催化应用来开发新的药用分子 (Parmar et al., 2023)。

抗炎活性中的作用

吡嘧啶衍生物,包括4,6-二氯-2-(三氟甲基)嘧啶-5-胺,已被认可具有各种药理作用,如抗菌、抗病毒、抗真菌、抗结核和尤其是抗炎活性。这些化合物的抗炎作用归因于它们抑制重要炎症介质如前列腺素E2、肿瘤坏死因子-α和某些白细胞介素的能力。本综述概括了吡嘧啶衍生物的合成方法、抗炎效果和结构活性关系 (Rashid et al., 2021)。

PFAS去除应用

研究还表明,胺功能化吸附剂的应用,可能包括吡嘧啶衍生物,用于去除水处理中的全氟烷基和多氟烷基物质(PFAS)。这些化合物为在市政水和废水处理中控制PFAS提供了有希望的解决方案,因为它们具有静电相互作用、疏水相互作用和吸附剂形态的综合效应 (Ateia et al., 2019)。

光电材料中的应用

将吡嘧啶结构(如4,6-二氯-2-(三氟甲基)嘧啶-5-胺)纳入π-扩展的共轭体系中,对于创造新型光电材料具有重要价值。吡嘧啶衍生物已被用于发光小分子、螯合化合物、有机发光二极管和颜色度pH传感器等。这些应用突显了吡嘧啶衍生物在材料科学和光电子学领域的多功能性和重要性 (Lipunova et al., 2018)。

作用机制

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is currently unavailable . Future pharmacokinetic studies would provide valuable insights into the compound’s bioavailability and its overall behavior within the body.

生化分析

Biochemical Properties

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .

Cellular Effects

The effects of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical or cellular response . High doses have been associated with toxicity, including damage to vital organs and disruption of normal physiological functions .

Metabolic Pathways

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis . This inhibition can lead to changes in metabolite levels and metabolic flux within the cell .

Transport and Distribution

The transport and distribution of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biochemical and cellular effects, as it needs to reach its target sites to exert its action .

Subcellular Localization

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical and cellular effects .

属性

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F3N3/c6-2-1(11)3(7)13-4(12-2)5(8,9)10/h11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCIDUDZOMNNFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288493 |

Source

|

| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344-17-4 |

Source

|

| Record name | 2344-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)